N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide
Description
N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide is a halogenated and nitrated pyridine derivative bearing a trifluoroacetamide functional group. The nitro group enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions, while the chloro substituent may influence steric and electronic interactions in biological systems .
Properties
CAS No. |
60792-74-7 |
|---|---|
Molecular Formula |
C7H3ClF3N3O3 |
Molecular Weight |
269.56 g/mol |
IUPAC Name |
N-(4-chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C7H3ClF3N3O3/c8-3-1-2-12-5(4(3)14(16)17)13-6(15)7(9,10)11/h1-2H,(H,12,13,15) |
InChI Key |
LXFBDVDAJQAFNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)[N+](=O)[O-])NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-chloro-3-nitropyridine with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Solvent: Toluene or ethyl acetate
Temperature: Room temperature to reflux
Catalyst: Iodine (I2) and tert-butyl hydroperoxide (TBHP) for promoting C–C bond cleavage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or DMF, and mild heating.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of N-(4-amino-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide.
Oxidation: Formation of oxidized pyridine derivatives.
Scientific Research Applications
N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Trifluoroacetamide Derivatives
*Estimated based on analogous structures.
Key Observations:
- Electron-Withdrawing Groups: The target compound’s nitro and chloro groups contrast with the cyano (-CN) group in and acetyl (-COCH₃) in . Nitro groups generally increase reactivity in electrophilic substitutions compared to cyano or acetyl substituents .
- Heterocyclic vs.
- Biological Activity : Peptide-linked trifluoroacetamides like TFA-L-Ile-Ph(4-OEt) are explicitly used in biomedical studies, suggesting that the target compound’s pyridine core could be tailored for similar applications with optimized substituents.
Biological Activity
N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a nitropyridine moiety and a trifluoroacetamide functional group. Its chemical structure can be represented as follows:
1. Antimicrobial Activity
Nitro-containing compounds, including this compound, have demonstrated significant antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that bind to DNA, leading to cellular damage and death.
Key Findings:
- Mechanism: The nitro group undergoes reduction to generate toxic intermediates such as nitroso species, which covalently bind to DNA .
- Efficacy: Compounds with similar structures have been shown to inhibit various pathogens effectively, with some requiring activation within the cell to exhibit antimicrobial effects.
2. Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects. Nitro groups can influence cellular signaling pathways and modulate inflammatory responses.
Research Insights:
- Inhibition of iNOS: Similar nitro derivatives have been reported to inhibit inducible nitric oxide synthase (iNOS), which is crucial in inflammatory processes .
- Cytoprotective Effects: Nitro fatty acids derived from similar compounds have shown cytoprotective properties by interacting with specific proteins involved in inflammation .
3. Anticancer Potential
Nitro compounds are also explored for their anticancer properties. They can induce apoptosis in cancer cells through various mechanisms.
Case Studies:
- Cell Line Studies: In vitro studies have indicated that nitro derivatives can inhibit cancer cell proliferation by inducing oxidative stress and apoptosis .
- Mechanistic Studies: Investigations into the molecular pathways affected by these compounds reveal interactions with critical enzymes involved in cell cycle regulation.
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy Against C. krusei :
- Anti-inflammatory Effects in Murine Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
